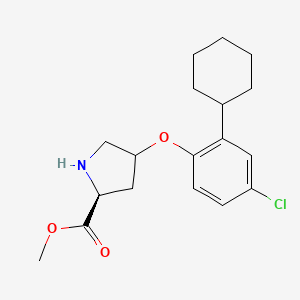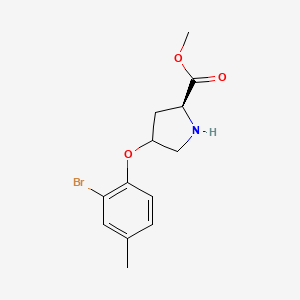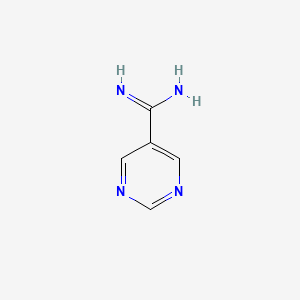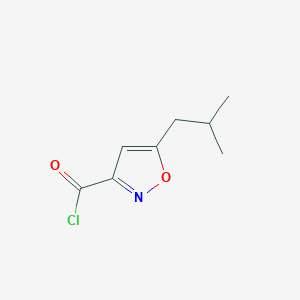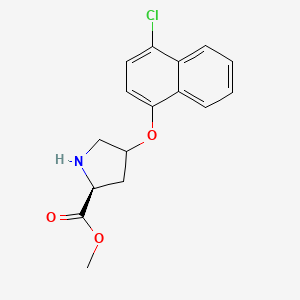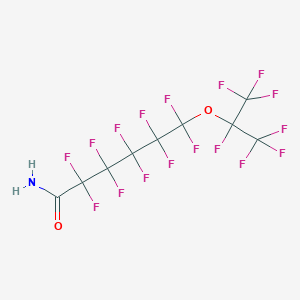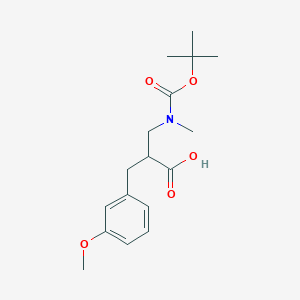
2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid is a complex organic compound with a variety of applications in scientific research. It is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a methylaminomethyl group attached to a propionic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Protection of the amine group: The amine group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.
Formation of the methoxyphenyl intermediate: A methoxyphenyl group is introduced through a substitution reaction.
Attachment of the methylaminomethyl group: The methylaminomethyl group is added via a reductive amination reaction.
Formation of the propionic acid backbone:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This can lead to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 2-N-Boc-3-(3-Hydroxy-phenyl)-2-methylaminomethyl-propionic acid
- 2-N-Boc-3-(3-Chloro-phenyl)-2-methylaminomethyl-propionic acid
- 2-N-Boc-3-(3-Nitro-phenyl)-2-methylaminomethyl-propionic acid
Uniqueness
2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
特性
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18(4)11-13(15(19)20)9-12-7-6-8-14(10-12)22-5/h6-8,10,13H,9,11H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNSPQTTYJTYEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661458 |
Source


|
| Record name | 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-83-6 |
Source


|
| Record name | 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
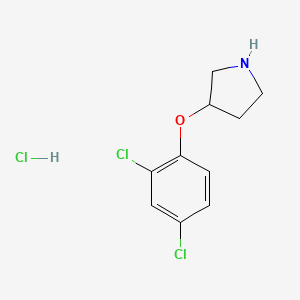
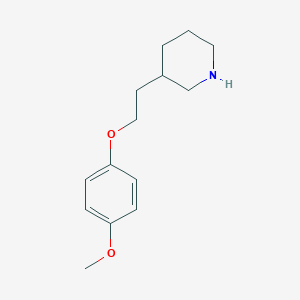


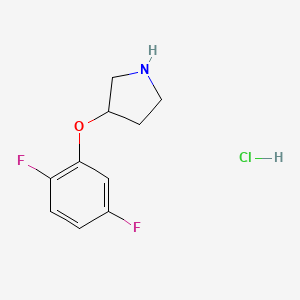

![3-[(3-Fluorophenoxy)methyl]pyrrolidine](/img/structure/B1388812.png)
